molecular formula C21H20N4O3S2 B2365511 N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 898656-56-9

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2365511
CAS No.: 898656-56-9
M. Wt: 440.54
InChI Key: GDOPFNHYZUYPBT-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[2,1-b]thiazole core, which is known for its biological activity and potential therapeutic benefits.

Mechanism of Action

    Target of Action

    Thiazole and indole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . .

    Mode of Action

    The mode of action of thiazole and indole derivatives is diverse, depending on the specific compound and its targets . Without specific information on “N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.

    Biochemical Pathways

    Thiazole and indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities

    Pharmacokinetics

    The ADME properties of thiazole and indole derivatives can vary widely depending on the specific compound

    Result of Action

    The molecular and cellular effects of thiazole and indole derivatives can be diverse, reflecting their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved through the condensation of carbon disulfide with α-aminonitriles, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups and its imidazo[2,1-b]thiazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-14-19(29-21-23-18(13-25(14)21)15-7-5-4-6-8-15)20(26)22-16-9-11-17(12-10-16)30(27,28)24(2)3/h4-13H,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPFNHYZUYPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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